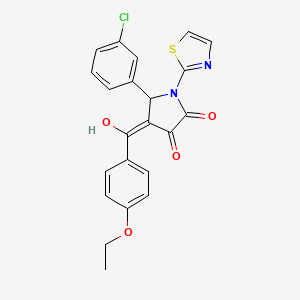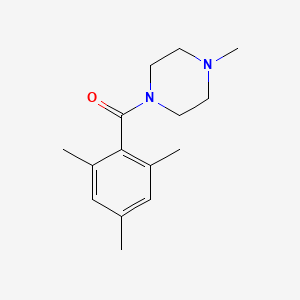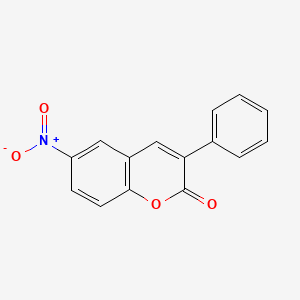![molecular formula C21H17F2N3O2 B5264825 (2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide](/img/structure/B5264825.png)
(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide, also known as DFP-10825, is a novel small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide exerts its anticancer effects by inhibiting the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation of proteins triggers the activation of the unfolded protein response (UPR), a cellular mechanism that helps to restore protein homeostasis. However, prolonged activation of the UPR can lead to apoptosis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity towards normal cells. In addition to its anticancer effects, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, as well as its ability to induce apoptosis. However, this compound has some limitations, including its poor solubility in water and its potential toxicity towards normal cells at high concentrations.
Orientations Futures
(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for the treatment of cancer and other diseases. Some future directions for research include exploring the use of this compound in combination with other anticancer agents, investigating its potential for the treatment of inflammatory diseases, and developing more efficient synthesis methods to improve its solubility and bioavailability.
Conclusion
This compound is a novel small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer. Its mechanism of action involves the inhibition of the proteasome, leading to the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, but also has some limitations, including its poor solubility in water. Further research is needed to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide can be synthesized using a multi-step process involving the reaction of indoline-2-carboxylic acid with 2-(3,4-difluorophenoxy)pyridine-3-carbaldehyde, followed by reduction and protection steps. The final product is obtained after deprotection and purification steps.
Applications De Recherche Scientifique
(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide has been extensively studied for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This compound has been shown to be effective against various types of cancer, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
(2S)-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2,3-dihydro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2/c22-16-8-7-15(11-17(16)23)28-21-14(5-3-9-24-21)12-25-20(27)19-10-13-4-1-2-6-18(13)26-19/h1-9,11,19,26H,10,12H2,(H,25,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVRUSPARLAYFC-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)NCC3=C(N=CC=C3)OC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(=O)NCC3=C(N=CC=C3)OC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5264746.png)

![3,4-dimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5264758.png)
![ethyl 5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5264759.png)

![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264796.png)
![4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5264798.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5264803.png)
![2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5264807.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5264815.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5264831.png)

